![molecular formula C11H9FN2OS B2532835 2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide CAS No. 866151-03-3](/img/structure/B2532835.png)

2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

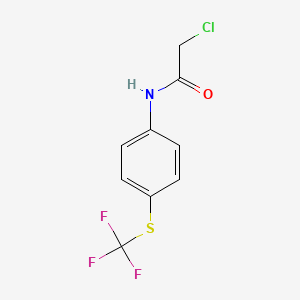

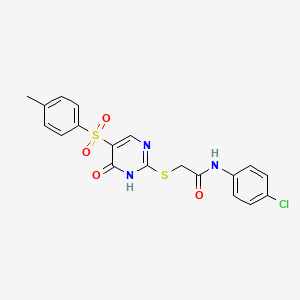

2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is a useful research compound. Its molecular formula is C11H9FN2OS and its molecular weight is 236.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

2-Fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide and its derivatives show promising antimicrobial properties. For instance, a study synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Another study developed novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).

Cancer Research

Derivatives of this compound have been explored in cancer research. For example, a series of 2-substituted benzimidazole derivatives, including compounds with thiazolyl and fluoro groups, were synthesized and showed antitumor activity against various human cancer cell lines (Refaat, 2010).

Radiopharmaceutical Applications

Compounds containing this compound structures have been investigated for potential radiopharmaceutical applications. A study synthesized and labeled compounds with fluorine-18, assessing their suitability as radiotracers for imaging metabotropic glutamate subtype-5 receptors with positron emission tomography (Siméon et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives, which relate to the core structure of interest, have been synthesized and studied as gelators. Their gelation behavior was influenced by the presence of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Synthesis and Characterization

The synthesis methods and characterization of similar compounds are also a key area of research. A study detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting efficient synthesis methods (Saeed, 2009).

Mechanism of Action

Target of action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of these compounds vary widely depending on their structure and function.

Mode of action

The mode of action of thiazoles also depends on their specific structure and function. For example, some thiazoles act as antimicrobial drugs by inhibiting bacterial growth, while others may act as antineoplastic drugs by inhibiting cell proliferation .

Biochemical pathways

Thiazoles can affect various biochemical pathways. For instance, some thiazoles have been shown to have analgesic and anti-inflammatory activities .

Result of action

The result of the action of thiazoles can range from pain relief (in the case of analgesic activity) to the inhibition of cell growth (in the case of antineoplastic activity) .

Properties

IUPAC Name |

2-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-14-6-7-16-11(14)13-10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOUHVRDHLHXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CSC1=NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone](/img/structure/B2532771.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)

![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)